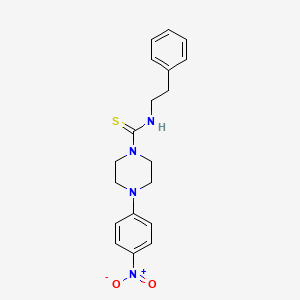![molecular formula C18H26N4O2S B14929788 1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929788.png)
1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the pyrrolidine moiety: This can be done through nucleophilic substitution reactions, where the pyrazole-sulfonamide intermediate reacts with pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Applications De Recherche Scientifique
1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-CARBONAMIDE
- 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-THIOAMIDE
Uniqueness
1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H26N4O2S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-ethyl-3,5-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-4-22-15(3)18(14(2)20-22)25(23,24)19-13-16-9-5-6-10-17(16)21-11-7-8-12-21/h5-6,9-10,19H,4,7-8,11-13H2,1-3H3 |
Clé InChI |
KIWWHHSIHJZQDC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=CC=C2N3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chlorophenyl)-14-methyl-16-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14929714.png)
![N-(4-chlorophenyl)-4-[(propan-2-ylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B14929719.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B14929727.png)
![3-(4-fluorophenyl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929735.png)
![[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14929748.png)
![(2E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B14929749.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B14929750.png)
![N'-[(1E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929752.png)
![ethyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929776.png)
![1-ethyl-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929793.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B14929805.png)
![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
